Ethylbenzhydramine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

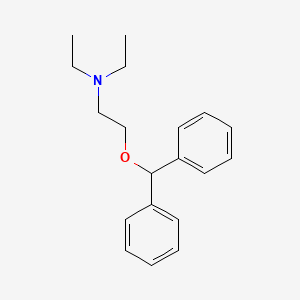

La etilbenzhidramina es un compuesto químico con la fórmula molecular C19H25NO y un peso molecular de 283,41 g/mol . Es conocida por sus propiedades anticolinérgicas y se ha utilizado en diversas aplicaciones farmacéuticas . El compuesto se caracteriza por su fórmula estructural, que incluye un grupo benzhidrilo unido a una cadena de etilamina.

Métodos De Preparación

La etilbenzhidramina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de benzhidrol con dietilamina en presencia de un agente deshidratante . Las condiciones de reacción típicamente incluyen calentar la mezcla a una temperatura específica para facilitar la formación del producto deseado. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

La etilbenzhidramina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: La etilbenzhidramina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los productos principales formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antihistaminic Properties

Ethylbenzhydramine exhibits significant antihistaminic activity, making it a candidate for treating allergic reactions. Its mechanism involves blocking H1 receptors, which can alleviate symptoms such as itching and swelling. Research has demonstrated its efficacy in various models, indicating potential for further development into therapeutic agents for allergies and asthma .

1.2 Antiviral and Antimicrobial Activity

Recent studies have highlighted the compound's antiviral properties against several viruses, including influenza and coronaviruses. This compound has shown promise in inhibiting viral replication in vitro, suggesting its potential as a therapeutic agent during viral outbreaks . Additionally, it has been evaluated for antibacterial properties, demonstrating effectiveness against certain bacterial strains, thus expanding its applicability in infectious disease management .

Synthesis and Chemical Applications

2.1 Solid-Phase Peptide Synthesis (SPPS)

this compound derivatives are utilized as linkers in solid-phase peptide synthesis. The incorporation of these compounds enhances the efficiency of peptide synthesis by providing stable linkages that facilitate the formation of peptide bonds. Studies have shown that using this compound-based resins can improve yields and purity of synthesized peptides compared to traditional methods .

2.2 Catalysis

The compound is also being explored in catalytic applications, particularly in asymmetric synthesis. This compound derivatives can act as chiral catalysts, enabling the formation of enantiomerically enriched products in various organic transformations. This application is crucial in drug development where chirality plays a significant role in pharmacodynamics .

Case Studies

3.1 Case Study: Antiviral Efficacy

A recent study investigated the antiviral efficacy of this compound against H1N1 influenza virus. The results indicated that the compound inhibited viral replication effectively at low concentrations, supporting its potential use as a therapeutic agent during flu seasons .

3.2 Case Study: Peptide Synthesis Optimization

In another study focused on solid-phase peptide synthesis, researchers compared this compound resin with conventional resins. The findings revealed that peptides synthesized using this compound showed higher purity and better yield due to the stability of the resin under reaction conditions .

Mecanismo De Acción

El mecanismo de acción de la etilbenzhidramina implica su interacción con los receptores colinérgicos en el sistema nervioso. Al bloquear estos receptores, el compuesto inhibe la acción de la acetilcolina, lo que lleva a sus efectos anticolinérgicos . Este mecanismo es similar al de otros agentes anticolinérgicos, que se utilizan para tratar diversas afecciones como las alergias y las náuseas por mareo.

Comparación Con Compuestos Similares

La etilbenzhidramina se puede comparar con otros compuestos anticolinérgicos como la difenhidramina y la bencidamina . Si bien todos estos compuestos comparten mecanismos de acción similares, la etilbenzhidramina es única en su estructura química específica y su equilibrio particular de efectos anticolinérgicos y otros efectos farmacológicos. Esta singularidad la convierte en un compuesto valioso para aplicaciones terapéuticas específicas y estudios de investigación.

Conclusión

La etilbenzhidramina es un compuesto versátil con aplicaciones significativas en química, biología, medicina e industria. Su estructura química y propiedades únicas lo convierten en una herramienta valiosa para la investigación científica y el desarrollo farmacéutico.

Actividad Biológica

Ethylbenzhydramine, a member of the benzhydryl amine class, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ethyl group attached to the nitrogen atom of the benzhydryl structure. This configuration contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Pharmacological Activities

This compound exhibits several pharmacological activities:

- Antihistamine Activity : Like other members of the antihistamine class, this compound acts primarily as an H1 receptor antagonist. This property makes it effective in alleviating allergic reactions and symptoms such as rhinitis and urticaria.

- Antimicrobial Properties : Research indicates that this compound has shown activity against various microbial strains, including bacteria and fungi. For instance, studies have demonstrated its effectiveness against Candida albicans, suggesting potential applications in antifungal therapies .

- Antioxidant Activity : this compound has been evaluated for its antioxidant properties. In vitro studies indicate that it exhibits significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- H1 Receptor Blockade : By blocking H1 receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms.

- Inhibition of Microbial Growth : The compound's ability to disrupt microbial cell membranes or metabolic pathways contributes to its antimicrobial efficacy.

- Scavenging Free Radicals : this compound's chemical structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Antihistamine Efficacy

A comparative study involving this compound and other antihistamines demonstrated that it effectively reduced symptoms of allergic rhinitis in patients. The study highlighted its rapid onset of action and prolonged duration compared to traditional antihistamines like diphenhydramine .

Antimicrobial Activity

In a laboratory setting, this compound was tested against various strains of bacteria and fungi. Results showed that it inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for conventional treatments. This suggests potential for developing new antimicrobial agents based on this compound .

Table 1: Biological Activities of this compound

Table 2: Comparative Efficacy in Allergic Rhinitis

Propiedades

Número CAS |

642-58-0 |

|---|---|

Fórmula molecular |

C19H25NO |

Peso molecular |

283.4 g/mol |

Nombre IUPAC |

2-benzhydryloxy-N,N-diethylethanamine |

InChI |

InChI=1S/C19H25NO/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |

Clave InChI |

YJBNEIXMFLQJPC-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canónico |

CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.